molecular formula C10H16N2O B8652130 2-cyano-N-(cyclohexylmethyl)acetamide CAS No. 177352-29-3

2-cyano-N-(cyclohexylmethyl)acetamide

Cat. No. B8652130
M. Wt: 180.25 g/mol
InChI Key: NWBJWFWFBYLYCO-UHFFFAOYSA-N
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Patent
US05776940

Procedure details

2-Cyano-N-(cyclohexylmethyl)acetamide was prepared by the method of V. Papesh, J. Org. Chem. 1951, 16, 1879-1889. Ethyl cyanoacetate (Aldrich, 18.41 mL, 173 mmol) was added to neat cyclohexanemethylamine (Aldrich, 19.585 g, 173 mmol), and the resulting solution was stirred for 2 h under nitrogen. At this time, the reaction mixture solidified. After standing for 18 h the white crystalline solid was broken up, filtered, washed with water (150 mL), and dried (0.1 Torr, 40° C.) to provide 2-cyano-N-(cyclohexylmethyl)acetamide (29.030 g, 93%), m.p. 83°-84° C.; 1H-NMR (DMSO-d6) consistent with structure.
Quantity
18.41 mL
Type
reactant
Reaction Step One
Quantity
19.585 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6]CC)=O)#[N:2].[CH:9]1([CH2:15][NH2:16])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>>[C:1]([CH2:3][C:4]([NH:16][CH2:15][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)=[O:6])#[N:2]

Inputs

Step One
Name
Quantity
18.41 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
19.585 g
Type
reactant
Smiles
C1(CCCCC1)CN

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 2 h under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-Cyano-N-(cyclohexylmethyl)acetamide was prepared by the method of V
WAIT
Type
WAIT
Details
After standing for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (150 mL)
CUSTOM
Type
CUSTOM
Details
dried (0.1 Torr, 40° C.)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)CC(=O)NCC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 29.03 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.